(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1326905-91-2
VCID: VC6074286
InChI: InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Molecular Formula: C27H31FN4O
Molecular Weight: 446.57

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

CAS No.: 1326905-91-2

Cat. No.: VC6074286

Molecular Formula: C27H31FN4O

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone - 1326905-91-2

Specification

CAS No. 1326905-91-2
Molecular Formula C27H31FN4O
Molecular Weight 446.57
IUPAC Name [4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3
Standard InChI Key XJWZNMQIFTUZRW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, reflects its multicomponent structure:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 6-Fluoro substitution: Enhances electron-withdrawing properties and metabolic stability.

  • 4-(2,5-Dimethylphenyl)piperazine: A bulky arylpiperazine group linked to the quinoline at position 4, contributing to receptor-binding interactions.

  • Piperidinyl methanone: A ketone-functionalized piperidine at position 3, influencing solubility and target affinity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1326905-91-2
Molecular FormulaC27H31FN4O
Molecular Weight446.57 g/mol
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
PubChem CID53333873

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multistep reactions, as outlined below:

Step 1: Quinoline Core Formation
The Skraup or Doebner-Miller reaction condenses aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds to generate the quinoline skeleton .

Step 2: Fluorination
Electrophilic fluorination at position 6 is achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under acidic conditions.

Step 3: Piperazine Incorporation
Nucleophilic aromatic substitution introduces the 4-(2,5-dimethylphenyl)piperazine group at position 4 of the quinoline, typically in the presence of a palladium catalyst .

Step 4: Piperidinyl Methanone Attachment
Acylation of the quinoline’s position 3 amine with piperidin-1-yl carbonyl chloride completes the synthesis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Glycerol, H2SO4, nitrobenzene, 150°C60–70
2NFSI, CH3CN, rt, 12 h75–85
3Pd(OAc)2, Xantphos, K2CO3, DMF, 100°C50–60
4Piperidin-1-yl carbonyl chloride, Et3N, DCM80–90

Industrial Scalability

Batch reactors are preferred for Steps 1–3 due to exothermic intermediates, while continuous flow systems improve efficiency in Step 4 . Purification relies on column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • logP: Estimated at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or lipid carriers.

Biological Activity

Though direct studies are lacking, structural analogs demonstrate:

  • Anticancer Activity: Quinoline-piperazine hybrids inhibit VEGFR-II (IC50: 6.5–11.7 µM in MCF-7/PC3 cells) .

  • Antipsychotic Potential: Arylpiperazines modulate dopamine D2 and serotonin 5-HT1A receptors (Ki: 10–100 nM) .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC50/KiCell Line/Model
4q (VEGFR-II inhibitor) VEGFR-II6.5 µMMCF-7
CHEMBL4213440 Dopamine D242 nMHEK293
1326833-70-8 (excluded per user)N/AN/AN/A

Research Gaps and Future Directions

Unexplored Pharmacodynamics

  • Target Identification: Computational docking studies suggest affinity for kinase domains (e.g., EGFR, PDGFR) and G protein-coupled receptors .

  • Metabolic Stability: In vitro hepatic microsome assays are needed to assess CYP450-mediated degradation.

Toxicity Profiling

  • Acute Toxicity: LD50 values in rodent models remain uncharacterized.

  • Genotoxicity: Ames tests and micronucleus assays are critical given the quinoline scaffold’s DNA-intercalating potential.

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